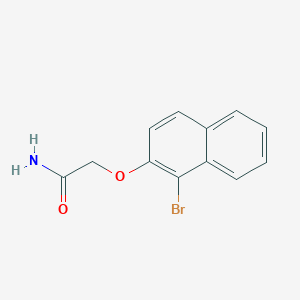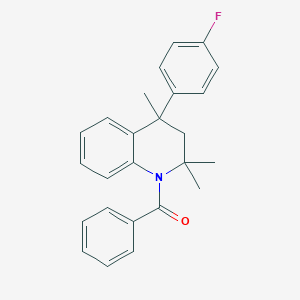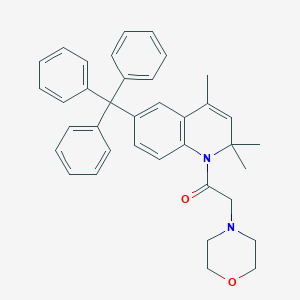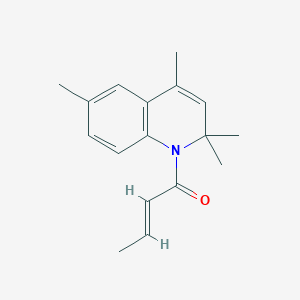
2-(1-Bromonaphthalen-2-yl)oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromonaphthalen-2-yl)oxyacetamide is an organic compound that features a bromonaphthalene moiety linked to an acetamide group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromonaphthalen-2-yl)oxyacetamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 1-Bromonaphthalen-2-ol: 1-Bromonaphthalene is then hydroxylated to form 1-bromonaphthalen-2-ol. This can be achieved using a hydroxylating agent such as sodium hydroxide.
Etherification: 1-Bromonaphthalen-2-ol is reacted with chloroacetic acid to form 2-[(1-Bromonaphthalen-2-yl)oxy]acetic acid. This reaction typically requires a base such as potassium carbonate.
Amidation: Finally, 2-[(1-Bromonaphthalen-2-yl)oxy]acetic acid is converted to this compound by reacting it with ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps as described above but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromonaphthalen-2-yl)oxyacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a suitable solvent such as dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes.
Oxidation Reactions: Products include naphthoquinones.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
2-(1-Bromonaphthalen-2-yl)oxyacetamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(1-Bromonaphthalen-2-yl)oxyacetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets. The bromonaphthalene moiety can intercalate with DNA or interact with proteins, while the acetamide group can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Chloronaphthalen-2-yl)oxy]acetamide
- 2-[(1-Fluoronaphthalen-2-yl)oxy]acetamide
- 2-[(1-Iodonaphthalen-2-yl)oxy]acetamide
Uniqueness
2-(1-Bromonaphthalen-2-yl)oxyacetamide is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions, such as nucleophilic substitution. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
349475-99-6 |
|---|---|
Molecular Formula |
C12H10BrNO2 |
Molecular Weight |
280.12g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxyacetamide |
InChI |
InChI=1S/C12H10BrNO2/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H2,14,15) |
InChI Key |
BVRZQRNYUNRFSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl 2-chloro-5-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440019.png)
![(4Z)-4-{[(2,3-DICHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B440020.png)
![4-{[(4-bromo-1-naphthyl)amino]methylene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440042.png)

![METHYL 4-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE](/img/structure/B440060.png)
![ethyl 2-chloro-5-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440062.png)
![ethyl 2-chloro-5-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440070.png)
![10-[(1,3-benzothiazol-2-yloxy)acetyl]-10H-phenothiazine](/img/structure/B440071.png)
![5-{[(4-bromo-1-naphthyl)amino]methylene}-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B440095.png)
![2-(6,8-Dimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B440096.png)
![ISOPROPYL 2-CHLORO-5-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE](/img/structure/B440099.png)

![4-({(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B440103.png)
